![molecular formula C29H50Cl2N2O7 B163014 [(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride CAS No. 115116-37-5](/img/structure/B163014.png)

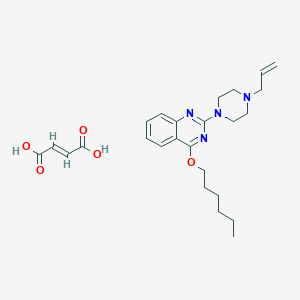

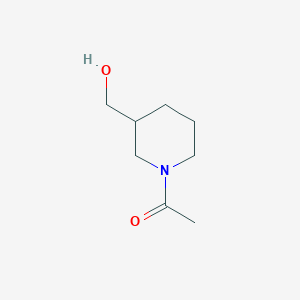

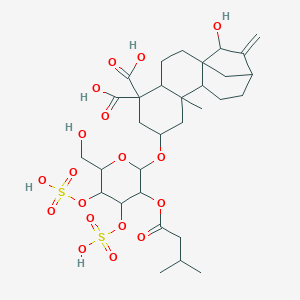

[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride

Descripción general

Descripción

The compound you mentioned is a complex organic molecule with the molecular formula C30H47NO8 . It’s also known by the synonyms CHEMBL92577 and BDBM50052133 . The compound has a molecular weight of 549.7 g/mol .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a benzo[f]chromen ring system, which is a type of polycyclic aromatic hydrocarbon, and several hydroxy (-OH) groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 549.7 g/mol. It has 3 hydrogen bond donors and 8 hydrogen bond acceptors . The compound also has a rotatable bond count of 7 .Aplicaciones Científicas De Investigación

Adenylate Cyclase Activation

L-858051 is known to be an activator of adenylate cyclase . This enzyme converts ATP to cyclic AMP (cAMP) and is pivotal in many biological processes, including the regulation of metabolism and calcium channel activity. By stimulating adenylate cyclase, L-858051 can be used to study cAMP-dependent signal transduction pathways.

Cardiovascular Research

The compound has been utilized in cardiovascular research, particularly in understanding the cAMP signaling pathway in vascular smooth muscle cells . This is crucial for developing treatments for conditions like hypertension and atherosclerosis.

Respiratory System Studies

L-858051 has been applied in respiratory system studies to observe the effect of forskolin on bradykinin-induced calcium mobilization in cultured canine tracheal smooth muscle cells . This research can contribute to the development of new therapies for asthma and other respiratory disorders.

Molecular Pharmacology

In molecular pharmacology, L-858051’s ability to modulate adenylate cyclase can be used to study the molecular mechanisms of hormone action and receptor function . This has implications for understanding various hormonal disorders and designing drugs that target these pathways.

Cellular Confluence and Proliferation

Research has shown that L-858051 influences cell confluence and the cAMP signaling pathway in vascular smooth muscle cells . This can be significant in cancer research, where understanding cell proliferation and signaling is essential for developing anti-cancer strategies.

Mecanismo De Acción

Target of Action

The primary target of L-858051 is adenylate cyclase Adenylate cyclase is an enzyme with key regulatory roles in essentially all cells

Mode of Action

L-858051 is an activator of adenylate cyclase . It retains adenylate cyclase stimulatory activity, which means it increases the activity of adenylate cyclase, leading to an increase in the production of cyclic adenosine monophosphate (cAMP) .

Biochemical Pathways

The activation of adenylate cyclase by L-858051 leads to an increase in cAMP levels . cAMP is a second messenger, used for intracellular signal transduction, such as transferring the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane. It is involved in the activation of protein kinases and regulates the effects of adrenaline and glucagon. cAMP also binds to and regulates the function of ion channels such as the HCN channels and a few other cyclic nucleotide-binding proteins such as Epac1 and RAPGEF2 .

Pharmacokinetics

L-858051 is a water-soluble forskolin derivative . Its solubility in water (>10 mg/mL) suggests that it can be readily absorbed and distributed in the body . .

Result of Action

The activation of adenylate cyclase and the subsequent increase in cAMP levels can have various effects on the cell, depending on the specific cellular context . For example, in vascular smooth muscle cells, it has been shown to influence the cAMP signaling pathway .

Action Environment

The action, efficacy, and stability of L-858051 can be influenced by various environmental factors. For instance, the compound’s water solubility suggests that it may be more effective in aqueous environments . .

Propiedades

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N2O7.2ClH/c1-8-26(4)18-20(33)29(36)27(5)19(32)11-12-25(2,3)23(27)22(35)24(28(29,6)38-26)37-21(34)10-9-13-31-16-14-30(7)15-17-31;;/h8,19,22-24,32,35-36H,1,9-18H2,2-7H3;2*1H/t19-,22-,23-,24-,26-,27-,28+,29-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJWVIUBCCGPBN-BAPSXVLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCCN4CCN(CC4)C)O)C)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)OC(=O)CCCN4CCN(CC4)C)O)(C)C)O)C)O)C=C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50Cl2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B162952.png)

![1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine](/img/structure/B162958.png)